5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity)
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Overview
Description
5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid, also known as a Nitrendipine Impurity, is a chemical compound that is often encountered as a byproduct in the synthesis of nitrendipine. Nitrendipine is a calcium channel blocker used in the treatment of hypertension. The presence of impurities like this one can affect the efficacy and safety of the pharmaceutical product, making it important to understand its properties and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor, followed by a series of functional group transformations including esterification, hydroxymethylation, and methylation. Each step requires specific reagents and conditions, such as acidic or basic catalysts, controlled temperatures, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Industrial production also involves rigorous quality control measures to ensure that the impurity levels are within acceptable limits.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as an intermediate in organic synthesis. Researchers explore its behavior under different conditions to develop new synthetic routes and improve existing ones.
Biology
In biological research, the compound’s effects on cellular processes are investigated. It may be used in studies related to drug metabolism and the identification of potential side effects of nitrendipine.
Medicine
While the compound itself is not used therapeutically, understanding its properties helps in the development of safer and more effective pharmaceuticals. It is crucial in the quality control of nitrendipine production.
Industry
In the pharmaceutical industry, this compound is monitored as an impurity. Its presence and concentration are controlled to ensure the safety and efficacy of the final product.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily related to its chemical structure. The nitro group and other functional groups interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Nitrendipine: The parent compound, used as a calcium channel blocker.
Other Nitrendipine Impurities: Various byproducts formed during the synthesis of nitrendipine.
Related Nicotinic Acids: Compounds with similar structures but different functional groups.
Uniqueness
What sets 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid apart is its specific combination of functional groups, which influences its reactivity and behavior in different environments. This uniqueness is important for understanding its role as an impurity and its potential impact on the quality of nitrendipine.
Properties
CAS No. |
89267-43-6 |
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Molecular Formula |
C17H16N2O7 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
5-ethoxycarbonyl-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O7/c1-3-26-17(23)13-9(2)18-12(8-20)15(16(21)22)14(13)10-5-4-6-11(7-10)19(24)25/h4-7,20H,3,8H2,1-2H3,(H,21,22) |
InChI Key |
URTGKNDSXSLLRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)CO)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)CO)C |
Synonyms |
2-(Hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-5-ethyl Ester 3,5-Pyridinedicarboxylic Acid; 2-Hydroxy-dehydronitrendipine 3-Caboxylate; 5-Carboxy-6-hydroxymethyl-dehydronitrendipine |
Origin of Product |
United States |
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